Amino leucine
Description
Historical Context and Discovery in Biological Systems
The journey to understanding amino acids began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet first isolated asparagine from asparagus, marking the discovery of the first amino acid. wikipedia.org A few years later, in 1819, the French chemist Joseph Louis Proust isolated a substance from cheese which he named leucine (B10760876). frontiersin.orgbiocrates.com Subsequently, in 1820, Henri Braconnot isolated leucine from skeletal muscle and wool using acid hydrolysis. biocrates.com The name "leucine" is derived from the Greek word "leukós," meaning white, a nod to its common appearance as a white powder. ebi.ac.uk It wasn't until 1891 that its chemical structure was correctly identified. biocrates.com By 1935, all 20 of the common amino acids that constitute proteins had been discovered, with threonine being the last. wikipedia.org
Biochemical Classification and Significance within Amino Acid Families
Amino acids are classified based on the properties of their side chains. Leucine, along with isoleucine and valine, is classified as a branched-chain amino acid (BCAA) due to its aliphatic side-chain with a branch. unipune.ac.in This structural feature renders it hydrophobic. frontiersin.org The 20 canonical amino acids are the fundamental building blocks of proteins, and their properties, such as charge, hydrophilicity or hydrophobicity, size, and functional groups, are critical in determining protein structure and function. wikipedia.org
Leucine is also categorized as a ketogenic amino acid. This means that its metabolic breakdown produces acetyl-CoA and acetoacetate (B1235776), which are precursors for ketone bodies. biocrates.comwikipedia.org It is one of only two exclusively ketogenic amino acids, the other being lysine. biocrates.comwikipedia.org
Table 1: Classification of Leucine
| Category | Classification |
|---|---|
| Structural Group | Branched-Chain Amino Acid (BCAA) unipune.ac.in |
| Polarity | Non-polar, Hydrophobic frontiersin.org |
| Metabolic Fate | Exclusively Ketogenic biocrates.comwikipedia.org |
| Nutritional Requirement | Essential Amino Acid nih.gov |
Fundamental Role in Protein Biosynthesis and Cellular Homeostasis
Leucine's most recognized role is as a fundamental component of proteins. britannica.com Proteins are vital macromolecules that perform a vast array of functions within the cell, including catalyzing metabolic reactions, providing structural support, and transporting substances. britannica.com Beyond its role as a building block, leucine is a potent signaling molecule, particularly in the regulation of protein synthesis. nih.govscielo.br
Leucine directly stimulates muscle protein synthesis, a process crucial for growth, repair, and maintenance of muscle tissue. wikipedia.orglibretexts.org It achieves this primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.orgscielo.br The mTOR pathway is a central regulator of cell growth, proliferation, and survival. frontiersin.orgphysiology.org Leucine's activation of mTORC1, a complex within the mTOR pathway, initiates a cascade of events that ultimately leads to an increase in the translation of mRNA into protein. frontiersin.orgcaldic.com
Furthermore, leucine plays a significant role in cellular homeostasis, which is the maintenance of a stable internal environment. It contributes to energy homeostasis by influencing glucose and lipid metabolism. frontiersin.orgnih.gov Leucine can stimulate insulin (B600854) secretion from pancreatic beta-cells, which helps regulate blood sugar levels. metwarebio.com It also impacts fatty acid oxidation and mitochondrial biogenesis, the process of creating new mitochondria, the powerhouses of the cell. frontiersin.orgcaldic.com This intricate involvement in various metabolic and signaling pathways underscores leucine's critical importance in maintaining cellular and organismal health.
Table 2: Key Cellular Functions of Leucine
| Cellular Process | Specific Role of Leucine | Key Molecules/Pathways Involved |
|---|---|---|
| Protein Synthesis | Stimulates the rate of protein synthesis, particularly in muscle tissue. wikipedia.orglibretexts.org | mTOR pathway, mTORC1, S6K1, 4E-BP1 frontiersin.orgscielo.brcaldic.com |
| Cellular Homeostasis | Regulates energy balance and nutrient sensing. frontiersin.orgnih.gov | Insulin signaling, AMPK pathway frontiersin.orgnih.gov |
| Metabolism | Serves as a substrate for energy production through ketogenesis. biocrates.comwikipedia.org | Acetyl-CoA, Acetoacetate biocrates.comwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89937-51-9 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-hydrazinyl-4-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(8-7)6(9)10/h4-5,8H,3,7H2,1-2H3,(H,9,10) |
InChI Key |
KGMROVDTWHJSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NN |
Origin of Product |
United States |
Biosynthesis and De Novo Pathway Elucidation in Non Mammalian Organisms
Overview of the Branched-Chain Amino Acid Biosynthesis Pathway
The synthesis of leucine (B10760876) diverges from the valine biosynthetic pathway, starting from the intermediate α-ketoisovalerate. oup.comwikipedia.org In organisms like Saccharomyces cerevisiae, the enzymes for the common pathway and the initial step specific to leucine are located in the mitochondrial matrix, while the final two enzymes for leucine synthesis are found in the cytoplasm. nih.gov In contrast, all the enzymes for leucine biosynthesis in spinach are located in the chloroplasts. nih.gov
The pathway begins with the formation of acetolactate, which is then converted through a series of reactions to α-ketoisovalerate. scirp.org This intermediate can either be transaminated to form valine or enter the leucine-specific branch of the pathway. portlandpress.com
Initial Steps: Pyruvate (B1213749) Condensation and Acetolactate Formation
The first committed step in the BCAA biosynthesis pathway is the condensation of two molecules of pyruvate to form 2-acetolactate (B3167203). metwarebio.comresearchgate.net This reaction is a critical regulatory point for the entire pathway. alfa-chemistry.com
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the formation of 2-acetolactate from two pyruvate molecules. alfa-chemistry.com This enzyme requires thiamine (B1217682) pyrophosphate (TPP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion like Mg2+ as cofactors. wikipedia.orgresearchgate.net The reaction involves the decarboxylation of one pyruvate molecule and its subsequent condensation with a second pyruvate molecule. wikipedia.org
Regulatory Mechanisms of Acetolactate Synthase:
| Regulation Type | Description |
| Feedback Inhibition | The activity of ALS is allosterically inhibited by the end products of the pathway: valine, leucine, and isoleucine. scirp.orgalfa-chemistry.com This prevents the overproduction of these amino acids. |
| Gene Expression | The genes encoding ALS are subject to transcriptional regulation, which can be influenced by the availability of the branched-chain amino acids. alfa-chemistry.com |
| Isoforms | In some bacteria, like E. coli, there are multiple isoforms of ALS, each with different regulatory properties. wikipedia.org This allows for more complex regulation of the pathway. |
Isomerization and Dehydration Reactions
Following the formation of 2-acetolactate, a two-step reaction involving an isomerization and a dehydration prepares the intermediate for the final steps of the pathway.
Acetohydroxy acid isomeroreductase (AHAIR), also known as ketol-acid reductoisomerase (KARI), catalyzes the conversion of 2-acetolactate to 2,3-dihydroxy-isovalerate. ebi.ac.ukexpasy.org This is an unusual two-step reaction that involves an alkyl migration followed by an NADPH-dependent reduction. expasy.orgnih.gov AHAIR is found in bacteria, fungi, and plants, but not in animals. expasy.orgebi.ac.uk There are two classes of AHAIR enzymes, Class I and Class II, which differ in their sequence length and oligomerization state. ebi.ac.ukexpasy.org
Dihydroxyacid dehydratase (DHAD) catalyzes the dehydration of 2,3-dihydroxyisovalerate to produce α-ketoisovalerate. google.comuniprot.org This enzyme is essential for the biosynthesis of valine and leucine. nih.gov In yeast, DHAD is located in the mitochondria and requires chaperonin proteins for proper folding. google.com The enzyme contains a [2Fe-2S] cluster and is competitively inhibited by the fungal sesquiterpenoid aspterric acid. uniprot.org
Acetohydroxy Acid Isomeroreductase (AHAIR) Function
Terminal Transamination Step and Leucine Formation
The final stage of leucine biosynthesis involves a series of reactions that are specific to this amino acid, starting from α-ketoisovalerate.
The first dedicated step in the leucine branch is the conversion of α-ketoisovalerate and acetyl-CoA to 2-isopropylmalate, catalyzed by α-isopropylmalate synthase. nih.govbiorxiv.org This is followed by an isomerization to 3-isopropylmalate by isopropylmalate isomerase. biorxiv.org The subsequent oxidative decarboxylation by isopropylmalate dehydrogenase yields α-ketoisocaproate. biorxiv.org
The final step is the reversible transamination of α-ketoisocaproate to form L-leucine. biorxiv.orgnih.gov This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), which transfers an amino group from a donor, typically glutamate (B1630785), to α-ketoisocaproate. nih.govresearchgate.net
Enzymes in the Leucine-Specific Pathway:
| Enzyme | EC Number | Function |
| α-Isopropylmalate synthase | 2.3.3.13 | Catalyzes the condensation of α-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate. nih.govbiorxiv.org |
| Isopropylmalate isomerase | 4.2.1.33 | Isomerizes 2-isopropylmalate to 3-isopropylmalate. biorxiv.org |
| Isopropylmalate dehydrogenase | 1.1.1.85 | Catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate. biorxiv.org |
| Branched-chain amino acid aminotransferase (BCAT) | 2.6.1.42 | Catalyzes the final transamination of α-ketoisocaproate to L-leucine. biorxiv.orgnih.gov |
Leucine Aminotransferase (LAT) Enzyme Specificity
Leucine aminotransferase (LAT), also known as branched-chain amino acid aminotransferase (BCAT), catalyzes the final step in the biosynthesis of leucine, isoleucine, and valine. mdpi.comnih.gov This enzyme facilitates the reversible transamination of the α-keto acids of these amino acids. nih.gov
The specificity of LAT can vary between different organisms. In Saccharomyces cerevisiae, two aminotransferases, Bat1p located in the mitochondria and Bat2p in the cytoplasm, are involved in branched-chain amino acid metabolism. mdpi.com Bat1p is primarily responsible for the biosynthesis of these amino acids, while Bat2p is involved in their catabolism. mdpi.com In contrast, the basal fungus Mortierella alpina possesses only a single mitochondrial branched-chain amino acid aminotransferase, which is believed to be involved in both anabolic and catabolic processes. mdpi.com
Bacterial and archaeal BCATs often exhibit a broader substrate specificity compared to their eukaryotic counterparts. nih.gov They can also differ in their optimal temperature and reactivity towards pyruvate as a second substrate. nih.gov The catalytic process of BCATs follows a ping-pong mechanism and requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov
Genetic Regulation of Leucine Biosynthesis
Gene Expression Patterns and Enzyme Regulation
The genetic regulation of leucine biosynthesis is intricately controlled to ensure the proper balance of this essential amino acid. In many fungi, the expression of genes involved in this pathway is under the control of a transcriptional activator protein, such as Leu3p in Saccharomyces cerevisiae and its homolog LeuB in Aspergillus species. nih.govresearchgate.netasm.org
In S. cerevisiae, the transcription of LEU1 and LEU2, which encode isopropylmalate isomerase and β-isopropylmalate dehydrogenase respectively, is primarily activated by the Leu3p protein. nih.gov The activity of Leu3p is, in turn, modulated by the intracellular concentration of α-isopropylmalate, an intermediate in the leucine pathway. nih.gov When α-isopropylmalate accumulates, it acts as an inducer, causing Leu3p to activate the transcription of the LEU genes. nih.govnih.gov Conversely, in the absence of α-isopropylmalate, Leu3p can act as a repressor of transcription. nih.gov
Studies in S. cerevisiae have shown that upon leucine depletion, the expression of leucine biosynthesis enzymes is induced, with LEU1 showing a significant 20-fold induction. pnas.org This strong induction of the enzyme immediately downstream of the regulatory intermediate highlights a key control point in the pathway. pnas.org In contrast, in the basal fungus Mortierella alpina, the genes for branched-chain amino acid biosynthesis show minimal transcriptional regulation, suggesting a more constant production of these amino acids. mdpi.com
The table below summarizes the key regulatory genes and their functions in different non-mammalian organisms.
| Organism | Regulatory Protein | Target Genes | Mode of Regulation |
| Saccharomyces cerevisiae | Leu3p | LEU1, LEU2, LEU4 | Acts as an activator in the presence of α-isopropylmalate and a repressor in its absence. nih.gov |
| Aspergillus nidulans | LeuB | Leucine biosynthesis genes, gdhA | Activates gene expression in response to leucine availability. asm.org |
| Aspergillus fumigatus | LeuB | BCAA biosynthesis, nitrogen metabolism, iron acquisition genes | Cross-regulates multiple metabolic pathways. plos.org |
Feedback Inhibition Mechanisms by Leucine and Related Metabolites
Feedback inhibition is a crucial mechanism for regulating the flow of metabolites through the leucine biosynthesis pathway. The primary site of this regulation is the first enzyme unique to the pathway, α-isopropylmalate synthase (IPMS). researchgate.net This enzyme is typically allosterically inhibited by the end-product of the pathway, leucine. researchgate.netnih.gov
When leucine levels are high, it binds to a regulatory domain on the IPMS enzyme, causing a conformational change that reduces its catalytic activity. researchgate.netbiorxiv.org This prevents the unnecessary synthesis of leucine and conserves cellular resources. The inhibitory effect of leucine on IPMS has been observed in various organisms, including fungi and bacteria. nih.govresearchgate.net
In addition to leucine, other metabolites can also influence the activity of IPMS. For instance, in Saccharomyces cerevisiae, the enzyme is also subject to reversible inactivation by Coenzyme A (CoA), a process dependent on the presence of Zn²⁺ ions. nih.gov In the fungus Mortierella alpina, the α-isopropylmalate synthase is strongly inhibited not only by L-leucine but also by α-ketoisocaproate (the keto acid precursor of leucine) and propionyl-CoA. mdpi.com
Interestingly, some organisms have evolved IPMS isoforms that are insensitive to leucine feedback inhibition. researchgate.net For example, cultivated tomato (Solanum lycopersicum) possesses an IPMS3 enzyme that is truncated in its C-terminal regulatory domain, rendering it insensitive to leucine. researchgate.net This leads to an increased flux towards leucine biosynthesis. researchgate.net Similarly, mutations in the LEU4 gene in sake yeast, which encodes IPMS, can lead to a release from leucine feedback inhibition. researchgate.net
The following table details the feedback inhibition of α-isopropylmalate synthase in various organisms.
| Organism | Inhibitor(s) | Target Enzyme | Mechanism of Inhibition |
| Saccharomyces cerevisiae | L-leucine, Coenzyme A | α-isopropylmalate synthase | Allosteric inhibition by leucine; Zn²⁺-dependent reversible inactivation by CoA. nih.gov |
| Mortierella alpina | L-leucine, α-ketoisocaproate, propionyl-CoA | α-isopropylmalate synthase (LeuA1) | Allosteric feedback inhibition. mdpi.com |
| Bacteroides ruminicola | L-leucine | Isopropylmalate synthase | Strong inhibition by the end-product. researchgate.net |
| Solanum lycopersicum (tomato) | L-leucine | Isopropylmalate synthase (typical isoforms) | Feedback inhibition of the C-terminal regulatory domain. researchgate.net |
| Mycobacterium tuberculosis | L-leucine | Isopropylmalate synthase | Reversible, slow-onset inhibition. nih.gov |
Metabolic Pathways and Intermediates Beyond Biosynthesis
Cellular Uptake and Intracellular Transport Mechanisms
The entry of leucine (B10760876) into cells is a regulated process mediated by specific transport systems. This ensures a controlled supply of this vital amino acid for its diverse metabolic fates.
Role of Specific Amino Acid Transporters (e.g., LAT1)
The primary conduits for leucine transport across the cell membrane are the L-type amino acid transporters (LATs). nih.gov Among these, the large neutral amino acid transporter 1 (LAT1), also known as SLC7A5, plays a pivotal role. mdpi.comfrontiersin.orgfrontiersin.org LAT1 is a sodium- and pH-independent transporter that facilitates the movement of large, neutral amino acids, with a high affinity for leucine. mdpi.com It functions as a heterodimer, associating with the glycoprotein (B1211001) CD98 (SLC3A2) for its proper localization and function at the cell membrane. frontiersin.org
The transport mechanism of LAT1 is an antiport system, meaning it exchanges an extracellular amino acid like leucine for an intracellular one, often glutamine. medcraveonline.commdpi.com This bidirectional transport is crucial for maintaining the intracellular concentration of essential amino acids. mdpi.com The expression of LAT1 is particularly high in tissues with a continuous demand for amino acids, such as the blood-brain barrier, placenta, and activated T cells. mdpi.com Research has demonstrated that LAT1 is the primary transporter responsible for leucine uptake in various cell types, including retinal capillary endothelial cells and certain cancer cells. nih.govfrontiersin.orgdojindo.com The affinity of LAT1 for leucine is characterized by a Michaelis constant (Km) in the micromolar range, indicating a high-affinity transport system. nih.govphysiology.org
Table 1: Characteristics of LAT1-mediated Leucine Transport
| Feature | Description |
| Transporter | L-type amino acid transporter 1 (LAT1/SLC7A5) |
| Mechanism | Sodium- and pH-independent antiport |
| Substrates | Large neutral amino acids (e.g., leucine, phenylalanine) |
| Associated Protein | CD98 (SLC3A2) |
| Transport Direction | Bidirectional (e.g., leucine in, glutamine out) |
| Affinity for Leucine | High (Km in the micromolar range) nih.govphysiology.org |
Catabolism of Leucine: Enzymatic Steps and Metabolite Formation
Once inside the cell, leucine can be broken down through a catabolic pathway primarily occurring in the mitochondria. wikipedia.orgwikipedia.org This process involves a series of enzymatic reactions that convert leucine into key metabolic intermediates. The initial steps are common to all branched-chain amino acids (BCAAs). nih.govfrontiersin.org
Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
The first step in leucine catabolism is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). frontiersin.orgwikipedia.orgnih.gov This enzyme exists in two isoforms: a cytosolic form (BCATc) and a mitochondrial form (BCATm). nih.govnih.gov The mitochondrial isoform is widely distributed in various tissues, with skeletal muscle being a primary site of BCAA transamination. nih.gov
During the transamination reaction, BCAT transfers the amino group from leucine to α-ketoglutarate. frontiersin.orgwikipedia.orguniprot.org This process yields two products: glutamate (B1630785) and the branched-chain α-keto acid corresponding to leucine, which is alpha-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxopentanoate. metwarebio.comrupahealth.comresearchgate.netwikipedia.org The formation of α-KIC is a critical juncture, as it can either be re-aminated back to leucine or proceed to the next irreversible step in the catabolic pathway. caldic.com
Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDC)
The second and rate-limiting step in leucine catabolism is the oxidative decarboxylation of α-KIC. frontiersin.orgnih.gov This irreversible reaction is catalyzed by the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC), a large multi-enzyme complex located in the inner mitochondrial membrane. wikipedia.orgmedlineplus.govbmrservice.comebi.ac.uk The BCKDC is comprised of three catalytic components: E1 (a decarboxylase), E2 (a transacylase), and E3 (a dehydrogenase). wikipedia.orgebi.ac.uk
The BCKDC catalyzes the oxidative decarboxylation of α-KIC, removing the carboxyl group as carbon dioxide. wikipedia.orgontosight.ai The remaining portion of the molecule is then attached to coenzyme A (CoA), resulting in the formation of isovaleryl-CoA. ontosight.aiwikipedia.orgcaymanchem.com This reaction is a crucial regulatory point in BCAA metabolism. pnas.org The formation of isovaleryl-CoA commits the carbon skeleton of leucine to further degradation for energy production or synthesis of other compounds. wikipedia.orgwikipedia.org Isovaleryl-CoA is subsequently metabolized by isovaleryl-CoA dehydrogenase to 3-methylcrotonyl-CoA. wikipedia.orgnewenglandconsortium.org
Table 2: Key Enzymes and Metabolites in Leucine Catabolism
| Step | Enzyme | Substrate | Product |
| Transamination | Branched-Chain Amino Acid Aminotransferase (BCAT) wikipedia.orgnih.gov | Leucine | Alpha-Ketoisocaproate (α-KIC) metwarebio.comrupahealth.com |
| Oxidative Decarboxylation | Branched-Chain Alpha-Ketoacid Dehydrogenase Complex (BCKDC) wikipedia.orgmedlineplus.gov | Alpha-Ketoisocaproate (α-KIC) | Isovaleryl-CoA wikipedia.orgcaymanchem.com |
Regulation of BCKDC Activity by Phosphorylation
The activity of the branched-chain α-keto acid dehydrogenase complex (BCKDC), a critical enzyme in amino leucine metabolism, is meticulously controlled by a cycle of phosphorylation and dephosphorylation. nih.govbmrservice.com This regulatory mechanism dictates the rate of irreversible degradation of branched-chain α-keto acids (BCKAs). nih.gov The primary enzymes governing this process are a specific kinase and phosphatase. nih.govbmrservice.com
Inactivation of the BCKDC is mediated by the branched-chain α-keto acid dehydrogenase kinase (BCKDK) . biorxiv.orgresearchgate.net BCKDK phosphorylates the E1α subunit of the BCKDC at specific serine residues, leading to the enzyme's inactivation. biorxiv.orgnih.gov Conversely, the reactivation of BCKDC is carried out by a specific phosphatase known as protein phosphatase 2Cm (PP2Cm) . nih.govmdpi.comfrontierspartnerships.org PP2Cm dephosphorylates the same serine residues on the E1α subunit, thereby restoring the enzyme's activity. ahajournals.orgresearchgate.net The interplay between BCKDK and PP2Cm ensures that the catabolism of branched-chain amino acids is finely tuned to the metabolic requirements of the body. nih.govfrontiersin.org
The activity of BCKDK is, in turn, allosterically inhibited by BCKAs. researchgate.net This creates a feedback loop where an accumulation of BCKAs inhibits BCKDK, leading to less phosphorylation and consequently, activation of BCKDC to process the excess BCKAs. researchgate.net
| Regulatory Enzyme | Action on BCKDC | Site of Action | Effect on BCKDC Activity |
| BCKDK (Kinase) | Phosphorylation | E1α subunit | Inactivation biorxiv.orgresearchgate.net |
| PP2Cm (Phosphatase) | Dephosphorylation | E1α subunit | Activation nih.govmdpi.comfrontierspartnerships.org |
Downstream Metabolic Conversions
Following the action of BCKDC, the resulting isovaleryl-CoA undergoes further metabolic conversions. These downstream pathways are essential for the complete breakdown of the leucine carbon skeleton and the generation of key metabolic intermediates.
Isovaleryl-CoA Metabolism to Acetyl-CoA and Acetoacetate (B1235776)
The mitochondrial metabolism of isovaleryl-CoA to acetyl-CoA and acetoacetate involves a sequence of enzymatic reactions. ontosight.ai The initial step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by isovaleryl-CoA dehydrogenase (IVD) . nih.govlibretexts.org A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia. nih.govnewenglandconsortium.org
Subsequently, 3-methylcrotonyl-CoA carboxylase converts 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. ontosight.ai This is followed by the action of 3-methylglutaconyl-CoA hydratase , which forms β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). mdpi.com HMG-CoA is then cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate. mdpi.com Acetyl-CoA can enter the citric acid cycle for energy production, while acetoacetate serves as a ketone body. ontosight.aimdpi.com
| Metabolite | Converting Enzyme | Resulting Product |
| Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) nih.govlibretexts.org | 3-Methylcrotonyl-CoA |
| 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase ontosight.ai | 3-Methylglutaconyl-CoA |
| 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase mdpi.com | β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) |
| HMG-CoA | HMG-CoA lyase mdpi.com | Acetyl-CoA and Acetoacetate |
Formation and Fate of Beta-Hydroxy-Beta-Methylbutyrate (HMB) as a Metabolite
A minor portion of the leucine metabolite α-ketoisocaproate (KIC) is converted to beta-hydroxy-beta-methylbutyrate (HMB) in the cytosol by the enzyme α-ketoisocaproate dioxygenase . mdpi.comresearchgate.nettandfonline.com It is estimated that approximately 5-10% of leucine is metabolized into HMB. mdpi.comresearchgate.netnih.gov
Once formed, HMB can have several metabolic fates. It can be converted to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), which can then be utilized for cholesterol synthesis. mdpi.commdpi.com HMB is a bioactive metabolite and its roles in various physiological processes, including muscle protein metabolism, are an active area of research. researchgate.netmdpi.com
| Precursor | Enzyme | Product |
| α-Ketoisocaproate (KIC) | α-Ketoisocaproate dioxygenase mdpi.comresearchgate.nettandfonline.com | Beta-Hydroxy-Beta-Methylbutyrate (HMB) |
Molecular Mechanisms of Action and Cellular Signaling
Leucine (B10760876) as a Signaling Molecule: Activation of the Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway
Leucine's role as a signaling molecule is most prominently demonstrated by its activation of the mTOR pathway, which is crucial for muscle growth and is governed by intracellular amino acid availability. physiology.org Leucine alone is potent enough to stimulate mTORC1 signal transduction. physiology.org
The mTOR protein kinase is the central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. nih.govbiorxiv.org Leucine specifically activates mTORC1, which is a master regulator of cell growth and metabolism. imrpress.comnih.gov This activation is a key step in initiating protein synthesis. frontiersin.org The activation of mTORC1 by amino acids like leucine requires the Rag GTPases. nih.gov
In the presence of sufficient amino acids, mTORC1 is recruited to the lysosomal surface, a critical step for its activation. tandfonline.com This translocation brings mTORC1 into proximity with its activator, Rheb. nih.gov Another proposed mechanism involves the metabolite of leucine, acetyl-coenzyme A (AcCoA), which can positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor. nih.gov
The Rag GTPases are a family of four related small GTP-binding proteins (RagA, RagB, RagC, and RagD) that function as heterodimers. pnas.orgnih.gov They are essential mediators of amino acid signaling to mTORC1. nih.govnih.gov In response to amino acids, the Rag GTPases recruit mTORC1 to the lysosome, where it can be activated. tandfonline.com
The nucleotide-binding state of the Rag GTPases is crucial for their function. Leucine stimulation leads to a dynamic cycle of GTP hydrolysis and loading on the Rag proteins. pnas.org Specifically, upon leucine stimulation, the GTP hydrolysis of RagD, mediated by leucyl-tRNA synthetase (LRS), is thought to initiate the Rag GTPase cycle, while the GTP loading of RagB is controlled by other factors and leads to mTORC1 activation. pnas.org The active Rag heterodimer, consisting of GTP-bound RagA or RagB and GDP-bound RagC or RagD, interacts with Raptor, a component of mTORC1, to facilitate its lysosomal localization. tandfonline.com
Leucyl-tRNA synthetase (LRS) has been identified as an intracellular sensor for leucine in the mTORC1 signaling pathway. nih.govbiocon.re.kr LRS directly binds to leucine, and this interaction is critical for mTORC1 activation in response to amino acid availability. nih.govbiocon.re.kr Beyond its canonical role in protein synthesis, LRS interacts directly with the Rag GTPases in a leucine-dependent manner. biocon.re.kr It has been proposed to function as a GTPase-activating protein (GAP) for RagD, stimulating its GTP hydrolysis and thereby driving the Rag GTPase cycle to activate mTORC1. pnas.orgbiocon.re.kr This function of LRS is independent of its tRNA charging activity. uma.es
Furthermore, LRS has been shown to activate the class III PI-3-kinase Vps34 in a leucine-dependent manner, which is another component of the amino acid-sensing pathway leading to mTORC1 activation. uma.esnih.gov
Sestrin2 is another key protein that functions as a direct sensor of leucine for the mTORC1 pathway. nih.govnih.govmit.edu In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. nih.govconsensus.app This allows the GATOR1 complex to act as a GAP for RagA/B, keeping it in an inactive GDP-bound state and thus suppressing mTORC1 activity. consensus.app
When leucine is present, it binds directly to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. nih.govbgu.ac.il This liberates GATOR2 to inhibit GATOR1, leading to the accumulation of active, GTP-bound RagA/B and subsequent activation of mTORC1. nih.govconsensus.app Research indicates that Sestrin2 binds leucine with a dissociation constant of approximately 20 µM, a concentration that is physiologically relevant for the half-maximal activation of mTORC1. nih.govbgu.ac.il Sestrin2 and LRS appear to have complementary roles, with LRS acting as an "ON" switch and Sestrin2 as an "OFF" switch in the regulation of the Rag GTPase cycle. pnas.orgpnas.orgresearchgate.net
Interaction with Leucyl-tRNA Synthetase
Downstream Targets of mTORC1 Activation
Once activated, mTORC1 phosphorylates a number of downstream targets to control cell growth and proliferation. frontiersin.org The two best-characterized direct substrates of mTORC1 are S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), both of which are key regulators of protein synthesis. nih.govnih.gov
Activated mTORC1 directly phosphorylates S6 Kinase 1 (S6K1) at several sites, most notably at threonine 389 (Thr389) in its hydrophobic motif. portlandpress.comnih.gov This phosphorylation is a critical step for the full activation of S6K1. portlandpress.com The activation of S6K1 is a key event in the stimulation of protein synthesis and cell growth following mTORC1 activation. nih.gov
Once activated, S6K1 phosphorylates several of its own downstream targets, including the 40S ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs. aai.org S6K1 also phosphorylates and regulates other proteins involved in translation, such as eukaryotic initiation factor 4B (eIF4B) and programmed cell death protein 4 (PDCD4). aai.org Interestingly, S6K1 can also participate in a negative feedback loop to regulate mTORC2 signaling by phosphorylating the mTORC2 component Rictor on threonine 1135, which can inhibit mTORC2's ability to activate Akt. nih.govnih.gov
Regulation of Eukaryotic Initiation Factor 4E-Binding Protein 1 (4EBP1)
Leucine is a potent regulator of protein synthesis, exerting significant control over the initiation phase of mRNA translation. scielo.brphysiology.org A primary mechanism for this control is through the modulation of the Eukaryotic Initiation Factor 4E-Binding Protein 1 (4EBP1), a key translational repressor. physiology.orgphysiology.org In its unphosphorylated or hypophosphorylated state, 4EBP1 binds to the eukaryotic initiation factor 4E (eIF4E), sequestering it and preventing its participation in the formation of the eIF4F complex. physiology.orgphysiology.org This action effectively stalls the initiation of cap-dependent translation.
The presence of leucine activates a signaling cascade primarily mediated by the mammalian target of rapamycin complex 1 (mTORC1). frontiersin.orgimrpress.comimrpress.com Leucine stimulates mTORC1 activity, which then acts as a kinase to phosphorylate multiple downstream targets, including 4EBP1. scielo.brfrontiersin.org The hyperphosphorylation of 4EBP1 induced by leucine signaling causes a conformational change in the protein, which leads to its dissociation from eIF4E. scielo.brphysiology.orgphysiology.org This release of eIF4E is a critical regulatory step, as it frees eIF4E to bind with another initiation factor, eIF4G, thereby assembling the active eIF4F complex. scielo.brdiabetesjournals.org This complex is essential for recognizing the 5' cap structure of mRNA and guiding it to the 40S ribosomal subunit, a foundational step in translation initiation. diabetesjournals.org
Studies have demonstrated that leucine is the most effective of the branched-chain amino acids in stimulating 4EBP1 phosphorylation. physiology.org This effect is concentration-dependent and stereospecific, highlighting a specific recognition mechanism within the cell. physiology.org While leucine is the primary driver, the presence of other amino acids appears necessary to achieve a maximal phosphorylation response. physiology.org The signaling from leucine to 4EBP1 can occur through both insulin-dependent and independent pathways, underscoring its fundamental role as a direct nutrient signal. diabetesjournals.orgnih.gov
Table 1: Research Findings on Leucine-Mediated Regulation of 4EBP1
| Research Focus | Model System | Key Findings | Citation(s) |
|---|---|---|---|
| Leucine-Induced Phosphorylation | Isolated Rat Adipocytes | A complete amino acid mixture stimulated 4EBP1 phosphorylation, decreasing its association with eIF4E. L-leucine was identified as the primary amino acid responsible for this effect. | physiology.org |
| eIF4F Complex Assembly | Skeletal Muscle of Food-Deprived Rats | Oral leucine administration led to hyperphosphorylation of 4E-BP1, reducing its binding to eIF4E and increasing the assembly of the active eIF4G•eIF4E complex by 80%. | diabetesjournals.org |
| mTORC1 Dependency | Various Cell Types | Leucine stimulates mTORC1, which phosphorylates 4EBP1. Inhibition of mTOR with rapamycin diminishes this leucine-induced phosphorylation. | physiology.orgimrpress.com |
| Insulin-Dependent & Independent Effects | Diabetic Rats | Leucine enhances protein synthesis through both insulin-dependent and -independent mechanisms. The insulin-dependent pathway is associated with increased 4E-BP1 phosphorylation. | diabetesjournals.orgnih.gov |
| Stereospecificity | Isolated Rat Adipocytes | The stimulatory effect of leucine on 4E-BP1 phosphorylation was found to be stereospecific and was not replicated by other branched-chain amino acids. | physiology.org |
Modulation of Protein Translation and Ribosomal Assembly
Beyond the critical regulation of the 4EBP1-eIF4E axis, leucine orchestrates a broader enhancement of the cell's protein synthesis capacity by modulating both translation and the assembly of ribosomes. scielo.brnih.gov The activation of the eIF4F complex, following the release of eIF4E, is a direct stimulus for the initiation of mRNA translation. diabetesjournals.org However, leucine's influence extends further to ensure the entire translational apparatus is upregulated to meet the demands of increased protein production.
Concurrent with the inhibition of 4EBP1, the leucine-activated mTORC1 pathway also phosphorylates and activates the 70-kDa ribosomal protein S6 kinase 1 (S6K1). frontiersin.orgimrpress.comdiabetesjournals.org Activated S6K1, in turn, phosphorylates the 40S ribosomal protein S6 (rpS6). scielo.brdiabetesjournals.org The phosphorylation of rpS6 is a key event that promotes the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (TOP) mRNAs. diabetesjournals.org These TOP mRNAs predominantly encode for components of the translational machinery itself, including ribosomal proteins and translation elongation factors. scielo.brdiabetesjournals.org
By selectively enhancing the translation of TOP mRNAs, leucine effectively triggers an increase in ribosomal biogenesis—the creation of new ribosomes. frontiersin.orgnih.gov This creates a positive feedback loop where the signal of nutrient availability (leucine) not only initiates the translation of existing mRNAs but also expands the cell's total capacity for future protein synthesis. scielo.brnih.gov This is supported by ribosome profiling studies which show that leucine administration leads to an increased translation of ribosomal subunits and other initiation and elongation factors. nih.gov
Furthermore, this entire process of ramping up protein synthesis is energetically expensive. imrpress.com Leucine signaling has also been linked to the promotion of mitochondrial biogenesis. frontiersin.orgimrpress.com By increasing the number of mitochondria, the cell enhances its capacity for ATP production through oxidative phosphorylation, thereby providing the necessary energy to fuel the high demands of ribosome assembly and polypeptide chain elongation. frontiersin.orgimrpress.com
Table 2: Research Findings on Leucine's Modulation of Translation and Ribosomal Assembly
| Research Focus | Model System | Key Findings | Citation(s) |
|---|---|---|---|
| S6K1 and rpS6 Phosphorylation | Skeletal Muscle of Rats | Leucine administration increased the phosphorylation of S6K1 and its substrate, the ribosomal protein S6 (rpS6). | diabetesjournals.org |
| TOP mRNA Translation | Mouse Skeletal Muscle | Ribosome profiling revealed that leucine administration selectively activates the translation of terminal oligopyrimidine (TOP) mRNAs, which encode ribosomal proteins and translation factors. | nih.gov |
| Increased Protein Synthesis Capacity | General Cellular Response | Leucine stimulates the synthesis of complexes involved in the protein translation process, thereby enhancing the overall cellular ability for protein synthesis. | scielo.brnih.gov |
| Mitochondrial Biogenesis | C2C12 Myocytes and 3T3-L1 Adipocytes | Leucine was shown to enhance mitochondrial biogenesis, which supports the high energy demands of protein synthesis. | frontiersin.orgimrpress.com |
| eIF4F Complex Formation | Skeletal Muscle of Rats | Leucine supplementation restored protein synthesis in restricted models by increasing 4E-BP1 phosphorylation and promoting the formation of the eIF4E-eIF4G complex. | scielo.br |
Role in Fundamental Cellular and Biochemical Processes
Regulation of Cellular Protein Synthesis (Molecular Level)
Leucine (B10760876) is a primary regulator of protein synthesis, primarily through its activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgphysiology.orgnih.govopenaccessjournals.compreprints.org The activation of mTORC1 by leucine is a critical event that initiates a series of downstream phosphorylation events, ultimately leading to an increase in the translation of mRNA into protein. frontiersin.orgnih.gov
The process begins with the sensing of intracellular leucine levels. Leucyl-tRNA synthetase (LRS) has been identified as a key sensor that, upon binding to leucine, interacts with the Rag GTPase complex. nih.govnih.gov This interaction facilitates the translocation of mTORC1 to the lysosomal surface, a crucial step for its activation. frontiersin.orgnih.govnih.gov Once at the lysosome, mTORC1 is activated by another protein called Ras homolog enriched in brain (Rheb). nih.gov
Several studies have demonstrated the potent effect of leucine on stimulating muscle protein synthesis in various species, including humans. frontiersin.orgmdpi.com This stimulation is mediated by the enhanced activation of the mTOR signaling pathway, highlighting leucine's role as a key anabolic trigger. nih.govconsensus.app
| Key Molecule | Role in Leucine-Mediated Protein Synthesis | References |
|---|---|---|
| mTORC1 | Central regulator, integrates signals from amino acids to control protein synthesis. | frontiersin.orgphysiology.orgnih.govopenaccessjournals.compreprints.org |
| Leucyl-tRNA synthetase (LRS) | Senses intracellular leucine levels and initiates the mTORC1 activation cascade. | nih.govnih.gov |
| Rag GTPases | Mediate the translocation of mTORC1 to the lysosome upon leucine sensing. | frontiersin.orgnih.govnih.gov |
| Rheb | Activates mTORC1 at the lysosomal surface. | nih.gov |
| S6K1 | Downstream target of mTORC1; its activation enhances the translation of ribosomal proteins. | frontiersin.orgresearchgate.netscielo.br |
| 4E-BP1 | Downstream target of mTORC1; its phosphorylation allows for the initiation of translation. | frontiersin.orgresearchgate.netscielo.br |
Influence on Gene Expression Beyond mTOR Signaling
While the mTOR pathway is a major conduit for leucine's effects, this amino acid also influences gene expression through mechanisms that are independent of or extend beyond mTORC1 signaling. cambridge.org
Transcriptional Regulation of Metabolic Enzymes
Leucine has been shown to modulate the transcription of genes involved in various metabolic pathways. For instance, studies in rodents have indicated that leucine supplementation can increase the expression of genes related to energy and lipid metabolism in tissues like skeletal muscle, liver, and adipose tissue. frontiersin.org In yeast, the transcription factor Leu3p, in the presence of the leucine precursor α-isopropylmalate, activates the expression of genes such as LEU1 and LEU2, which encode enzymes involved in leucine biosynthesis. asm.org Furthermore, research has pointed to the existence of amino acid response elements in the promoters of certain genes, such as asparagine synthetase and CCAAT-enhancer binding protein homologous protein, indicating a direct role for amino acids in regulating their transcription. cambridge.org In mice, leucine supplementation has been observed to increase the hypothalamic expression of enzymes involved in the metabolism of branched-chain amino acids, including BCAT1, BCAT2, and BCKDK. plos.org
Interplay with Other Amino Acids and Metabolic Pathways at the Cellular Level
Leucine's metabolic influence extends to its interactions with other amino acids and key metabolic pathways. The catabolism of leucine begins with a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), producing α-ketoisocaproate (KIC). frontiersin.orgmdpi.com This initial step is crucial as it links leucine metabolism to the metabolism of other amino acids, particularly glutamate (B1630785), which often serves as the amino group acceptor. mdpi.com
The availability of other amino acids, such as glutamine, is also important for leucine's signaling function. The cellular uptake of glutamine and its subsequent efflux in the presence of essential amino acids like leucine is a rate-limiting step for mTOR activation. nih.gov This process is mediated by bidirectional amino acid transporters like SLC7A5/SLC3A2, which regulate the intracellular concentration of essential amino acids required for mTORC1 activation. nih.gov
Furthermore, there is a noted interplay between leucine and glucose metabolism. High physiological concentrations of amino acids, including leucine, can inhibit glucose metabolism while stimulating protein synthesis. mdpi.com
Contribution to Cellular Energetics and Substrate Utilization
Leucine serves not only as a signaling molecule and a building block for proteins but also as a source of energy. Its carbon skeleton can be metabolized to generate ATP. nih.gov Leucine stimulates fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor. frontiersin.orgnih.gov This activation helps to prevent the accumulation of lipids in skeletal muscle. frontiersin.orgnih.gov
Moreover, leucine promotes mitochondrial biogenesis, the process of creating new mitochondria, which are the powerhouses of the cell. frontiersin.orgnih.gov It achieves this by activating the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. nih.gov This leads to an increased cellular mitochondrial content and enhanced energy production through oxidative phosphorylation. frontiersin.orgnih.gov Leucine can also regulate adipocyte lipid metabolism to increase the supply of free fatty acids to skeletal muscle, providing the necessary energy to support protein synthesis. imrpress.commdpi.com
| Process | Effect of Leucine | Key Mediators | References |
|---|---|---|---|
| Fatty Acid Oxidation | Stimulates | AMPK | frontiersin.orgnih.gov |
| Mitochondrial Biogenesis | Promotes | PGC-1α | frontiersin.orgnih.gov |
| Substrate Utilization | Increases free fatty acid supply to muscle | Regulation of adipocyte lipid metabolism | imrpress.commdpi.com |
Advanced Analytical Methodologies for Leucine Research
Chromatographic Techniques for Leucine (B10760876) Quantification in Biological Matrices
Chromatographic methods are indispensable for separating and quantifying leucine from the complex milieu of biological fluids and tissues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this domain.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis, including leucine, in various biological samples. scielo.brscielo.br Its versatility allows for the separation of amino acids, which can then be detected using UV, fluorescence, or mass spectrometry detectors. mdpi.com To enhance sensitivity and selectivity, especially for UV or fluorescence detection, pre-column or post-column derivatization is often employed. mdpi.comcreative-proteomics.com A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent products, enabling sensitive detection. scielo.brscielo.br
The development of robust HPLC methods involves optimizing several parameters, including the choice of stationary phase (e.g., C18 columns), mobile phase composition, and gradient elution. acs.org A study focusing on the simultaneous quantification of 10 essential amino acids, including leucine, in dietary supplements utilized a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile, achieving good separation within a 30-minute analysis time without derivatization. acs.org Method validation is crucial and typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. scielo.brscielo.br For instance, a validated HPLC method for plasma amino acids reported linearity over a range of concentrations and satisfactory precision and accuracy for leucine. scielo.br
| Parameter | HPLC Method for Leucine Quantification | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) with UV detection | acs.org |
| Column | C18 solid-core column | scielo.bracs.org |
| Derivatization | Often uses o-phthaldialdehyde (OPA) for fluorescence detection, though direct UV detection is also possible. | scielo.brscielo.br |
| Validation | Demonstrates good linearity, precision, and accuracy. | scielo.brscielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the quantification of leucine and other amino acids in biological fluids. researchgate.net A significant advantage of GC-MS is its ability to separate complex mixtures with high resolution. However, because amino acids are non-volatile, a crucial step in GC-MS analysis is derivatization to convert them into volatile and thermally stable compounds. nih.gov Common derivatization procedures involve esterification followed by acylation, for example, creating N-heptafluorobutyryl isobutyl ester derivatives or pentafluoropropionyl (PFP) derivatives of methyl esters. nih.govnih.gov
GC-MS methods have been developed for the automated quantitative analysis of numerous free amino acids in biological fluids like plasma and urine. researchgate.net These methods can achieve low limits of detection and quantification, often in the micromolar range. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated leucine, is a common practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. researchgate.netnih.gov For instance, a GC/MS/MS method was described for measuring very low levels of [5,5,5-2H3]-L-leucine enrichment in plasma, with a quantification limit of about 10 pg of the labeled compound. nih.gov
| Parameter | GC-MS Method for Leucine Quantification | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netpensoft.net |
| Derivatization | Essential for volatility; examples include propyl chloroformate or pentafluoropropionyl (PFP) derivatives. | researchgate.netnih.gov |
| Detection | Mass spectrometry provides high sensitivity and specificity. | nih.gov |
| Internal Standards | Stable isotope-labeled amino acids are used for accurate quantification. | researchgate.net |
| Application | Analysis of free amino acids in plasma, urine, and cell culture media. | researchgate.net |
Spectroscopic Approaches for Structural and Conformational Studies
Spectroscopic techniques are pivotal for elucidating the structural and conformational properties of leucine and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and advanced techniques using synchrotron radiation provide unique insights into the molecular world of this amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Leucine Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to obtain a comprehensive profile of metabolites, including leucine, in biological samples. mdpi.comresearchgate.net ¹H NMR spectroscopy is the most common approach, providing structural information and relative quantification of metabolites without the need for chemical separation. mdpi.comresearchgate.net This makes it particularly suitable for analyzing complex mixtures like serum, urine, and tissue extracts. tandfonline.com
In metabolomics studies, NMR can identify and quantify a wide array of compounds simultaneously. oup.com For example, a study on bolete mushrooms identified 27 metabolites, including leucine, using NMR. mdpi.com Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can be employed to resolve overlapping signals in complex spectra and confirm metabolite identification. mdpi.com NMR-based metabolomics has been applied to study various conditions, revealing altered metabolic pathways. For instance, in studies of chronic kidney disease and displaced abomasum in dairy cows, altered levels of branched-chain amino acids, including leucine, were identified, pointing to disruptions in their metabolic pathways. tandfonline.comacs.org
| Parameter | NMR Spectroscopy in Leucine Metabolomics | Reference |
| Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy (primarily ¹H NMR) | researchgate.net |
| Key Advantage | Non-destructive, requires minimal sample preparation, and provides structural information. | mdpi.comresearchgate.net |
| Application | Comprehensive metabolic profiling of biofluids and tissues. | tandfonline.comoup.com |
| Data Analysis | Multivariate statistical analysis (e.g., PCA, OPLS-DA) is used to identify significant metabolic changes. | tandfonline.comacs.org |
Circularly Polarized Synchrotron Radiation Studies for Enantiomeric Analysis
The study of chirality is crucial in biological systems, as living organisms almost exclusively utilize L-amino acids. Circularly Polarized Synchrotron Radiation (CPSR) has emerged as a sophisticated technique for the enantiomeric analysis of amino acids like leucine. researchgate.net This method is based on the differential interaction of left- and right-circularly polarized light with chiral molecules, which can lead to asymmetric photolysis—the preferential destruction of one enantiomer over the other. researchgate.net
Research has shown that irradiating a racemic mixture of leucine with far-UV CPSR can induce an enantiomeric excess (e.e.), providing a potential explanation for the origin of homochirality in biomolecules. researchgate.net Experiments simulating interstellar conditions have demonstrated that irradiating ice analogs containing simple molecules with UV CPSR can lead to the formation of amino acids with a slight enantiomeric excess. aanda.orgaanda.orgresearchgate.net While the observed enantiomeric excesses are often small, on the order of 1%, these studies highlight the potential of CPSR as a source of prebiotic stereochemical asymmetry. aanda.orgaanda.org The analysis of the resulting amino acids is typically performed using enantioselective GC-MS. researchgate.net
| Finding | Experimental Detail | Reference |
| Asymmetric photolysis of racemic leucine | Subjected to far-UV circularly-polarized synchrotron radiation, leading to an enantiomeric excess. | researchgate.net |
| Enantiomeric excess in interstellar ice analogs | UV CPL irradiation of ice mixtures at 167 nm resulted in small (~1%) enantiomeric excesses for alanine (B10760859) and 2,3-diaminopropanoic acid. | aanda.orgaanda.orgresearchgate.net |
Isotopic Tracing and Metabolic Flux Analysis in Cell Culture Systems
Isotopic tracing is a powerful methodology to track the metabolic fate of leucine and other nutrients within cells. By using stable isotopes, such as ¹³C, researchers can follow the incorporation of labeled atoms into various metabolic pathways. This approach, often coupled with mass spectrometry or NMR, provides a dynamic view of cellular metabolism. pnas.orgresearchgate.net
Metabolic Flux Analysis (MFA) utilizes isotopic labeling data to quantify the rates (fluxes) of metabolic reactions. rsc.org In a typical ¹³C-MFA experiment, cells are cultured in a medium where a specific nutrient, like leucine, is replaced with its ¹³C-labeled counterpart. pnas.orgpnas.org As the cells metabolize the labeled leucine, the ¹³C atoms are distributed throughout the metabolic network. By analyzing the isotopic labeling patterns of intracellular metabolites over time, it is possible to calculate the fluxes through various metabolic pathways. rsc.orgfrontiersin.org
This technique has been instrumental in identifying the sources of metabolic by-products in Chinese Hamster Ovary (CHO) cell cultures, which are widely used in biopharmaceutical production. pnas.orgresearchgate.netpnas.org For instance, comprehensive ¹³C stable-isotope tracing of amino acids, including leucine, and glucose has been used to identify and trace the origins of 45 secreted by-products. pnas.orgpnas.org Such studies are crucial for optimizing cell culture conditions to enhance the production of therapeutic proteins.
| Technique | Description | Application Example | Reference |
| Isotopic Tracing | Uses stable isotopes (e.g., ¹³C-leucine) to follow the metabolic fate of the molecule. | Tracking the origin of metabolic by-products in CHO cell cultures. | pnas.orgresearchgate.netpnas.org |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions using isotopic labeling data. | Determining fluxes in central carbon metabolism and amino acid pathways. | rsc.orgfrontiersin.org |
Stable Isotope Labeling and Mass Spectrometry for Pathway Elucidation
Stable isotope labeling, coupled with mass spectrometry, stands as a powerful and indispensable methodology for elucidating the intricate metabolic pathways of amino acids like leucine. This technique allows researchers to trace the journey of leucine and its metabolites through various biochemical reactions within a biological system, providing a dynamic and quantitative understanding of its metabolic fate. chempep.comacs.org
The fundamental principle involves the use of "heavy" isotopes of elements, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), to synthesize leucine molecules. chempep.comjove.com These labeled leucine molecules are chemically identical to their naturally abundant, "light" counterparts but are distinguishable by their increased mass. jove.com When introduced into a cell culture or administered in vivo, these stable isotope-labeled amino acids (SILAAs) are processed by the cell's metabolic machinery in the same manner as unlabeled leucine. chempep.comresearchgate.net
The power of this technique is fully realized when combined with mass spectrometry (MS). chempep.com Mass spectrometers are analytical instruments that separate ions based on their mass-to-charge ratio. By analyzing biological samples after the introduction of the labeled leucine, researchers can detect and quantify the labeled leucine and its downstream metabolic products. mdpi.com The presence of the heavier isotope in various metabolites provides direct evidence of the metabolic pathways through which leucine is converted. pnas.org
Several mass spectrometry-based methods are employed in these studies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chempep.com These techniques allow for the separation of complex biological mixtures before they are introduced into the mass spectrometer, enhancing the accuracy and sensitivity of the analysis. acs.org
Research Findings from Leucine Tracer Studies
Studies utilizing stable isotopes of leucine have yielded significant insights into protein and amino acid metabolism. For instance, L-[1-¹³C]leucine is frequently used as a tracer to measure whole-body protein synthesis, breakdown, and oxidation. cambridge.orgresearchgate.net By continuously infusing L-[1-¹³C]leucine and measuring the enrichment of ¹³C in plasma leucine and expired CO₂, researchers can calculate the rates of leucine turnover and oxidation. physiology.orgphysiology.org The rate of leucine's incorporation into protein can then be determined, providing a quantitative measure of protein synthesis. physiology.org
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a state-of-the-art technique to quantify the rates of metabolic reactions (fluxes) within a cell. nih.govresearchgate.net In the context of leucine, ¹³C-MFA can reveal how carbon atoms from leucine are distributed throughout central carbon metabolism. nih.gov This has been instrumental in understanding the metabolic activities that lead to the production of various by-products in cell cultures used for biotherapeutics production. pnas.org
For example, studies have tracked the fate of ¹³C-labeled leucine in Chinese Hamster Ovary (CHO) cells, identifying numerous secreted by-products and tracing their origins directly back to leucine metabolism. pnas.org This information is critical for optimizing cell culture conditions to enhance the production of therapeutic proteins.
Furthermore, combining ¹³C and ¹⁵N labeling in a single tracer molecule allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive picture of amino acid metabolism. nih.gov This dual-labeling approach has been used to identify key nodes in nitrogen metabolism and to resolve the directionality of biosynthetic pathways for several amino acids, including leucine. nih.gov
The data below summarizes key findings from various stable isotope tracer studies involving leucine.
| Tracer Used | Analytical Technique | Key Findings |
| L-[1-¹³C]leucine | GC-MS, LC-MS/MS | Considered the reference method for measuring whole-body protein synthesis, breakdown, and oxidation. cambridge.orgresearchgate.net Enables determination of leucine turnover and incorporation into protein. physiology.orgphysiology.org |
| Deuterated leucine (e.g., Leu-d3) | Mass Spectrometry | Used for in vivo studies of leucine metabolism without the risks associated with radioactive isotopes. acs.org Applied in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics. researchgate.net |
| Universally ¹³C-labeled leucine | Mass Spectrometry | Employed in metabolic flux analysis to trace the distribution of all carbon atoms from leucine into various metabolic end-products. pitt.edu Helps identify and trace the origins of metabolic by-products in cell cultures. pnas.org |
| ¹³C and ¹⁵N dual-labeled leucine | Mass Spectrometry | Allows for simultaneous quantification of carbon and nitrogen metabolic fluxes, providing a more complete understanding of amino acid metabolism. nih.gov |
This table is interactive.
Elucidating Complex Metabolic Networks
Stable isotope tracing is not limited to simple linear pathways. It has been instrumental in unraveling complex and interconnected metabolic networks. For instance, by using universally labeled stable isotopes of leucine, isoleucine, and valine, researchers have been able to study the functional interactions and substrate promiscuity among the enzymes involved in branched-chain amino acid (BCAA) catabolism. pitt.edu
These studies have provided evidence for the existence of "metabolons," or multi-enzyme complexes, where the enzymes of a metabolic pathway are physically associated. This organization is thought to enhance the efficiency of the pathway by channeling substrates between active sites. pitt.edu
A technique known as nontargeted tracer fate detection (NTFD) expands on traditional metabolomics by using stable isotope tracers and advanced computational analysis to detect all measurable metabolites derived from a specific labeled compound, like leucine, without prior knowledge of the reaction network. acs.org This provides a global view of metabolic fluxes and has the potential to uncover novel metabolic pathways. acs.orgmdpi.com
Computational and Structural Biology Insights
Molecular Dynamics Simulations of Leucine (B10760876) and Enzyme Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic interactions between leucine and various enzymes. These simulations provide insights into the conformational changes and binding energetics that are often difficult to capture with experimental methods alone.
For instance, MD simulations have been used to investigate the stereospecificity of transaminases towards D-leucine, revealing the molecular basis for chiral discrimination. researchgate.net By simulating the enzyme in complex with different enantiomers, researchers can analyze the interaction energies and structural changes that favor one stereoisomer over another. researchgate.net Similarly, MD simulations have been employed to study the interaction of leucine with other molecules, such as fullerenes, to assess their potential as biosensors for detecting leucine levels. researchgate.net These simulations have shown that smaller fullerenes exhibit stronger interactions with leucine, suggesting their potential application in sensing technologies. researchgate.net
In the context of enzyme catalysis, MD simulations have shed light on the allosteric regulation of enzymes like glutamate (B1630785) dehydrogenase (GDH) by leucine. tandfonline.com These simulations can track the conformational changes induced by leucine binding at a site distinct from the active site, explaining how this binding event can activate the enzyme. tandfonline.comdiabetesjournals.org Furthermore, MD simulations have been used to supplement and refine molecular docking studies, providing a more accurate picture of how potential drug candidates interact with enzymes in leucine-related pathways. frontiersin.org
Recent studies have also utilized all-atom molecular dynamics simulations to understand the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and leucine-rich repeat-containing proteins. nih.gov These computational approaches help to elucidate the binding modes and affinities involved in these critical protein-protein interactions. nih.gov
In Silico Modeling of Leucine Metabolic Pathways
In silico modeling provides a systems-level view of leucine metabolism, allowing researchers to predict metabolic fluxes and identify key regulatory points within the pathway. These models are constructed based on genomic data and biochemical knowledge, and they can be used to simulate the effects of genetic modifications or changes in environmental conditions.
One significant application of in silico modeling has been in the field of metabolic engineering, particularly for the overproduction of valuable compounds. For example, a model of the leucine metabolic pathway in Bacillus subtilis was used to predict gene knockouts that would lead to increased production of surfactin (B1297464), a biosurfactant for which leucine is a precursor. researchgate.net This approach successfully identified target genes, and subsequent experimental validation showed a significant increase in surfactin production. researchgate.net
Furthermore, the reconstruction of metabolic pathways in organisms like Lactobacillus plantarum has highlighted the absence of certain biosynthetic pathways, such as the one for leucine, confirming their status as essential amino acids for these organisms. asm.org These models are crucial for understanding the nutritional requirements and metabolic capabilities of various microorganisms. asm.org
Protein Crystallography and Structural Analysis of Leucine-Binding Proteins and Enzymes
X-ray crystallography has been instrumental in determining the three-dimensional structures of numerous proteins that interact with leucine, providing a static yet high-resolution snapshot of their architecture. This information is fundamental to understanding their function at a molecular level.
The crystal structures of several leucine-binding proteins from Escherichia coli have been solved, both in the presence and absence of their ligand. nih.govresearchgate.netrcsb.org These studies have revealed a characteristic two-domain architecture with a cleft between the domains where leucine binds. nih.govresearchgate.net Comparison of the ligand-free (open) and ligand-bound (closed) structures clearly illustrates the conformational changes that occur upon leucine binding, which is a crucial step in the transport of this amino acid across the cell membrane. researchgate.netrcsb.org
The structure of leucine dehydrogenase (LDH) from Pseudomonas aeruginosa has also been determined, revealing a dimeric structure. nih.gov This enzyme is important for the reversible deamination of branched-chain amino acids. nih.gov Structural analysis, combined with mutagenesis studies, has identified key residues involved in the enzyme's stability and activity. nih.gov
Furthermore, the crystal structure of α-isopropylmalate synthase (α-IPMS) from Mycobacterium tuberculosis, a key enzyme in the leucine biosynthetic pathway, has been solved in complex with its substrate. pnas.org This structure reveals a domain-swapped dimer and a regulatory domain where leucine binds to provide feedback inhibition. pnas.org Understanding the structure of this enzyme is critical as it represents a potential target for the development of new anti-tuberculosis drugs. pnas.org
Structural analysis of leucine aminopeptidases has also benefited from techniques like 3D-structure modeling and site-directed mutagenesis, which, when combined with crystallographic data, provide a comprehensive understanding of enzyme function. researchgate.net
Interactive Data Table: Structural Details of Leucine-Interacting Proteins
| Protein | Organism | PDB ID | Resolution (Å) | Method | Ligand |
| Leucine-binding protein | Escherichia coli | 1USK | 2.00 | X-ray Diffraction | Leucine |
| Leucine-binding protein (LivK) | Thermotoga maritima | 3TD9 | 1.90 | X-ray Diffraction | None |
| Leucine Dehydrogenase | Pseudomonas aeruginosa | - | 2.5 | X-ray Diffraction | - |
| α-Isopropylmalate Synthase | Mycobacterium tuberculosis | - | 2.0 | X-ray Diffraction | α-ketoisovalerate |
| Leucine-binding protein | Escherichia coli | - | 2.4 | X-ray Diffraction | Leucine |
Future Research Directions in Leucine Biochemistry
Unraveling Novel Leucine-Sensing Mechanisms
The scientific community has identified several key proteins that act as leucine (B10760876) sensors, playing a crucial role in cellular signaling. frontiersin.orgbiorxiv.orgmit.eduresearchgate.netmit.eduresearchgate.netresearchgate.net Leucyl-tRNA synthetase (LARS) and Sestrin2 are two such sensors that have been a focus of research. frontiersin.orgresearchgate.netosti.govwikipedia.orgpnas.orgnih.gov These sensors are critical for the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. nih.govresearchgate.netphysiology.org
Sestrin2, in particular, has been identified as a cytosolic leucine sensor. frontiersin.orgmit.eduresearchgate.netmit.eduresearchgate.netnih.gov In the absence of leucine, Sestrin2 binds to a protein complex known as GATOR2, which in turn inhibits mTORC1 activity. frontiersin.orgresearchgate.netosti.govnih.gov When leucine levels rise, it binds directly to Sestrin2, causing a disruption of the Sestrin2-GATOR2 interaction. researchgate.netnih.gov This releases the inhibition on GATOR2, leading to the activation of mTORC1. researchgate.net The binding affinity of leucine to Sestrin2 is physiologically relevant, with a dissociation constant (Kd) of approximately 20 µM, which is also the concentration at which leucine half-maximally activates mTORC1. nih.gov
Another recently identified leucine sensor is SAMTOR, which senses S-adenosylmethionine (SAM), a metabolite derived from methionine. biorxiv.orgmit.eduresearchgate.net While Sestrin2 and another sensor, CASTOR1 (which senses arginine), interact with GATOR2, SAMTOR interacts with the GATOR1-KICSTOR complex. biorxiv.orgmit.edu This highlights the complexity of amino acid sensing, where different sensors and their associated proteins form a network to relay information to mTORC1. biorxiv.org
LARS represents another layer of leucine sensing. It acts as a GTPase-activating protein (GAP) for RagD, a component of the Rag GTPase heterodimer that is essential for mTORC1 activation. osti.govpnas.org In the presence of leucine, LARS's GAP activity towards RagD is increased, which contributes to the activation of the Rag GTPase cycle and subsequent mTORC1 signaling. osti.govpnas.org Interestingly, research suggests that LARS and Sestrin2 play contrasting yet complementary roles, acting as "ON" and "OFF" switches, respectively, in the regulation of the Rag GTPase cycle. pnas.org
While significant progress has been made, it is important to note that much of the current understanding is derived from cell culture data. frontiersin.org The precise interplay and potential redundancy between these different leucine-sensing mechanisms in various physiological contexts and tissues remain to be fully elucidated. frontiersin.org Furthermore, the existence of other, yet-to-be-discovered leucine sensors or regulatory components cannot be ruled out, especially considering that yeast, which exhibits leucine-responsive TOR signaling, lacks Sestrin family members. osti.gov
Table 1: Key Proteins in Leucine Sensing
| Protein | Function | Interacting Partners | Effect of Leucine Binding |
| Sestrin2 | Cytosolic leucine sensor | GATOR2 | Disrupts Sestrin2-GATOR2 interaction, activating mTORC1 |
| LARS | Leucyl-tRNA synthetase, GAP for RagD | RagD | Increases GAP activity towards RagD, activating mTORC1 |
| SAMTOR | Senses S-adenosylmethionine (SAM) | GATOR1-KICSTOR | Modulates mTORC1 activity in response to methionine levels |
| CASTOR1 | Cytosolic arginine sensor | GATOR2 | Arginine binding disrupts interaction, activating mTORC1 |
| SLC38A9 | Lysosomal arginine sensor | Ragulator | Required for mTORC1 activation in response to arginine |
Exploring Non-Canonical Metabolic Fates of Leucine
Leucine, an essential branched-chain amino acid (BCAA), primarily enters catabolic pathways for energy production. clevelandclinic.orgfrontiersin.orgportlandpress.com The initial step in its breakdown is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts leucine to α-ketoisocaproate (α-KIC). frontiersin.orgportlandpress.comnih.gov Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-KIC to isovaleryl-CoA. frontiersin.orgportlandpress.comnih.gov This is the rate-limiting step in leucine catabolism. frontiersin.org Ultimately, isovaleryl-CoA is metabolized through several steps to produce acetyl-CoA and acetoacetate (B1235776), both of which can enter the tricarboxylic acid (TCA) cycle for energy production. wikipedia.orgfrontiersin.orgresearchgate.netlibretexts.org
However, emerging research is shedding light on alternative, or non-canonical, metabolic fates of leucine and its metabolites. One such pathway involves the conversion of a small fraction of α-KIC to β-hydroxy-β-methylbutyrate (HMB). frontiersin.orgnih.gov This conversion is catalyzed by the enzyme α-KIC dioxygenase, which is found in the cytosol of liver and skeletal muscle cells. frontiersin.orgnih.gov HMB itself has been shown to have anabolic effects, including the stimulation of mTORC1 signaling and muscle protein synthesis, as well as the suppression of proteolysis. frontiersin.org
In certain anaerobic bacteria, such as Bacteroides ruminicola and Bacteroides fragilis, an alternative pathway for leucine biosynthesis has been identified. nih.govasm.org These organisms can synthesize α-ketoisocaproate, and subsequently leucine, through the reductive carboxylation of isovalerate. nih.govasm.org This pathway appears to be favored over the more common isopropylmalate (IPM) pathway for leucine biosynthesis, especially in their natural habitats. nih.govasm.org
Furthermore, the metabolic fate of leucine can be influenced by the cellular context. For instance, in glioblastoma multiforme (GBM), an aggressive brain cancer, the catabolism of BCAAs, including leucine, to lactate (B86563) has been shown to drive cell proliferation, particularly in hypoxic (low oxygen) conditions. biorxiv.org This highlights how cancer cells can reprogram metabolic pathways to support their growth.
Table 2: Canonical and Non-Canonical Metabolic Fates of Leucine
| Pathway | Key Enzymes/Processes | Primary End Products | Significance |
| Canonical Catabolism | BCAT, BCKDH | Acetyl-CoA, Acetoacetate | Major energy-yielding pathway |
| HMB Synthesis | α-KIC dioxygenase | β-hydroxy-β-methylbutyrate (HMB) | Anabolic signaling, muscle protein synthesis |
| Reductive Carboxylation | Reductive carboxylation of isovalerate | α-Ketoisocaproate, Leucine | Alternative biosynthesis pathway in some anaerobic bacteria |
| Cancer-Specific Metabolism | Reprogrammed pathways | Lactate | Supports proliferation of certain cancer cells |
Investigating Leucine's Role in Specific Cellular Adaptations
Leucine plays a significant role in various cellular adaptations, particularly in the context of the immune response and adaptation to hypoxia.
Leucine in Immune Cell Function
Leucine is crucial for the proper functioning of the immune system. clevelandclinic.orgfrontiersin.org Inadequate intake of leucine and other BCAAs has been shown to impair immune function. nih.govcambridge.org Leucine is involved in the activation of T lymphocytes, B lymphocytes, natural killer (NK) cells, and macrophages. cambridge.org It also regulates cellular redox state, gene expression, and lymphocyte proliferation. cambridge.org
One of the key mechanisms through which leucine exerts its effects on immune cells is via the activation of the mTORC1 signaling pathway, which is a critical regulator of immune cell development and function. nih.govfrontiersin.org For example, leucine supplementation has been shown to increase the production of perforin (B1180081) and granzyme B, two key molecules used by NK cells to destroy infected or cancerous cells. frontiersin.org It also enhances the production of immunoglobulin A (IgA), an antibody important for mucosal immunity. frontiersin.org
Recent studies have highlighted leucine's role in macrophage polarization. Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. Leucine has been shown to inhibit the lipopolysaccharide (LPS)-induced M1 polarization of macrophages, thereby reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govelifesciences.orgelifesciences.orgresearchgate.net Conversely, leucine promotes the IL-4-induced polarization of macrophages towards the M2 phenotype, which is involved in resolving inflammation and tissue repair. nih.govelifesciences.orgelifesciences.orgresearchgate.netbiorxiv.org This regulation of macrophage polarization by leucine is mediated, at least in part, through the mTORC1/LXRα signaling pathway. nih.govelifesciences.orgbiorxiv.org
Leucine in Hypoxia Adaptation
Hypoxia, or low oxygen availability, triggers complex cellular adaptations. Leucine metabolism and transport are significantly affected by and involved in the cellular response to hypoxia. In some contexts, such as in naked mole-rat liver, leucine accumulation is observed during hypoxia. mdpi.com In yeast, however, hypoxia can lead to a dramatic decrease in leucine levels due to the downregulation of amino acid permeases. plos.org
In the context of cancer, particularly glioblastoma (GBM), hypoxia-inducible factors (HIFs) play a crucial role in reprogramming BCAA metabolism. nih.gov HIF-1 and HIF-2 upregulate the expression of the amino acid transporter LAT1, leading to increased leucine uptake. nih.gov This increased uptake and subsequent metabolism of leucine contribute to the growth of GBM cells under hypoxic conditions. nih.gov Furthermore, some studies in embryonic fibroblasts have shown that genes associated with the degradation of valine, leucine, and isoleucine are downregulated under hypoxia. mdpi.com In breast cancer cells, the transporter SNAT2 is upregulated in response to the withdrawal of leucine and isoleucine, suggesting a role in adapting to nutrient stress. pnas.org
Table 3: Leucine's Role in Cellular Adaptations
| Cellular Context | Key Effects of Leucine | Underlying Mechanisms |
| Immune Cell Function | Enhances T cell, B cell, and NK cell function; Modulates macrophage polarization | mTORC1 activation, increased production of cytotoxic molecules and antibodies, regulation of M1/M2 macrophage balance via mTORC1/LXRα |
| Hypoxia Adaptation | Altered cellular levels and metabolism; Increased uptake in some cancer cells | Downregulation of amino acid permeases (in yeast); HIF-1/2 mediated upregulation of LAT1 (in GBM) |
Development of Advanced Methodologies for In Situ Leucine Dynamics
Studying the dynamic changes of leucine in living systems requires sophisticated methodologies. Researchers have developed and are continuing to refine techniques to track leucine metabolism and localization in real-time.
Isotope Tracing
One of the foundational methods for studying leucine metabolism in vivo is the use of stable isotopes. nih.gov A primed, continuous infusion of L-[1-¹³C]leucine allows for the determination of leucine turnover, oxidation, and incorporation into protein by measuring the enrichment of ¹³C in plasma leucine and expired CO₂. nih.gov This technique is safe for use in humans of all ages and can be combined with other labeled amino acids, such as those containing ¹⁵N, to simultaneously study the kinetics of multiple amino acids. nih.gov More recently, ¹³C-labeled leucine has been used in conjunction with liquid chromatography-mass spectrometry (LC/MS) to trace its metabolic fate in cardiac tissue. nih.gov Deuterium (B1214612) (²H)-labeled leucine is also being explored for use with magnetic resonance imaging (MRI) and spectroscopy to quantify its uptake and metabolism in pathologies like glioblastoma. biorxiv.org
Fluorescent Probes
Fluorescent probes offer a powerful tool for visualizing the spatial and temporal dynamics of molecules within living cells. A number of fluorescent probes have been developed to detect leucine aminopeptidase (B13392206) (LAP), an enzyme that is often overexpressed in cancer cells. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net These probes typically consist of a fluorophore linked to a leucine residue. rsc.org In the presence of LAP, the leucine is cleaved, leading to a change in the fluorescence properties of the probe. rsc.org
Recent advancements in probe design have focused on improving their properties for in vivo imaging. This includes the development of near-infrared (NIR) probes, which are advantageous for deep-tissue imaging due to reduced light scattering and autofluorescence. rsc.orgnih.govresearchgate.net Ratiometric probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon target binding, have also been designed to provide more quantitative measurements. rsc.org Efforts are also underway to enhance the selectivity of these probes to better distinguish LAP from other similar enzymes. nih.gov
Table 4: Methodologies for Studying In Situ Leucine Dynamics
| Methodology | Principle | Applications | Advantages |
| Stable Isotope Tracing | Infusion of labeled leucine (e.g., ¹³C, ²H, ¹⁵N) and measurement of its incorporation into metabolites and proteins. | Quantifying whole-body and tissue-specific protein turnover, oxidation, and metabolic pathways. | Quantitative, safe for human use, allows for kinetic studies. |
| Fluorescent Probes | A fluorophore linked to a leucine residue that exhibits a change in fluorescence upon enzymatic cleavage by leucine aminopeptidase (LAP). | Real-time imaging of LAP activity in living cells and tissues, cancer detection. | High sensitivity, provides spatial and temporal information, potential for in vivo imaging with NIR probes. |
Q & A
Q. What methodologies are used to assess leucine's direct effects on muscle glucose uptake in vitro?
Researchers employ L6 myotube cultures to model skeletal muscle, using 2-deoxyglucose (2-DG) uptake assays under insulin-stimulated (1 mM insulin) or non-insulin conditions. Leucine availability is manipulated (0–0.8 mM), and mTORc1 inhibitors (e.g., rapamycin) or leucine transport blockers (e.g., BCH) are applied to isolate signaling pathways. Western blotting quantifies phosphorylation states of mTOR, 4E-BP1, and p70S6K to link leucine effects to mTORc1 activity .
Q. How does leucine availability influence baseline glucose uptake in muscle cells?
Reducing extracellular leucine concentrations suppresses 2-DG uptake in L6 myotubes, independent of insulin. This is demonstrated by culturing cells in leucine-free media or using BCH, a non-metabolizable leucine analogue that competitively inhibits leucine transporters (e.g., LAT1). These methods reveal leucine's necessity for maintaining basal glucose transport .
Q. What role does the LAT1 transporter play in leucine-mediated glucose metabolism?
LAT1 facilitates leucine uptake into muscle cells, which is critical for mTORc1 activation. Studies using LAT1 inhibitors (e.g., BCH) or genetic knockout models show impaired glucose uptake and mTORc1 signaling, confirming LAT1's role in linking extracellular leucine to intracellular metabolic regulation .
Advanced Research Questions
Q. How do contradictory findings on leucine's impact on insulin resistance arise, and what methodological factors explain these discrepancies?
Discrepancies stem from differences in experimental models (in vivo vs. in vitro), leucine concentrations (e.g., supraphysiological vs. physiological doses), and timing of interventions. For example, chronic leucine supplementation in humans fails to improve insulin sensitivity, whereas acute in vitro exposure enhances glucose uptake via mTORc1-independent pathways. Confounding variables like systemic metabolite interactions (e.g., BCAA competition) further complicate interpretations .
Q. What mechanisms underlie the paradoxical effects of mTORc1 modulators (e.g., rapamycin and 3BDO) on glucose uptake?
- Rapamycin : Inhibits mTORc1, reducing phosphorylation of 4E-BP1/p70S6K and suppressing insulin-stimulated 2-DG uptake. However, it increases intracellular leucine, which may counteract its inhibitory effects under non-insulin conditions .
- 3BDO : Despite being an mTORc1 activator, 3BDO unexpectedly decreases mTOR phosphorylation in L6 cells while enhancing non-insulin-dependent glucose uptake. This suggests off-target effects, such as AKT activation or modulation of alternative nutrient-sensing pathways .
Q. How do leucine metabolites (e.g., α-ketoisocaproate) influence glucose metabolism independently of mTORc1?
Metabolites like α-ketoisocaproate stimulate glucose uptake in muscle via AMPK activation or direct modulation of GLUT4 translocation. Isotope tracing and metabolite profiling in leucine-treated cells reveal these pathways bypass canonical mTORc1 signaling, explaining divergent outcomes in studies focusing solely on mTORc1 .
Q. What experimental strategies address the transient nature of mTORc1 activation by leucine in long-term studies?
Time-course experiments with leucine pulses (e.g., 2–24 hr exposures) and phospho-specific antibodies track mTORc1 activity dynamics. Combining this with stable isotope-labeled leucine (e.g., ¹³C-leucine) quantifies temporal changes in protein synthesis and degradation, clarifying leucine's dual role in anabolism and catabolism .
Methodological Considerations
Q. How can researchers control for systemic confounders when studying leucine's tissue-specific effects?
- In vitro models : Use serum-free media to eliminate confounding hormones/nutrients.
- Pharmacological tools : Co-administer LAT1 inhibitors (BCH) or mTORc1 modulators (rapamycin/3BDO) to isolate leucine-specific pathways.
- Metabolite profiling : Quantify intracellular BCAA levels via colorimetric assays to validate leucine uptake .
Q. What statistical approaches resolve conflicting data on leucine's role in insulin signaling?
Two-way ANOVA is applied to assess interactions between leucine availability and insulin stimulation. Post hoc analyses (e.g., Tukey’s test) identify dose-dependent effects, while multivariate regression models account for covariates like cell differentiation state or baseline mTORc1 activity .
Future Research Directions
What unanswered questions persist regarding leucine's dual role in promoting anabolism and insulin resistance?
Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
